molecular formula C8H12O3 B3327692 (3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 369647-29-0

(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Número de catálogo: B3327692
Número CAS: 369647-29-0
Peso molecular: 156.18 g/mol
Clave InChI: FXOFSGSXPYHEMV-LYFYHCNISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3aR,4S,6aS)-2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 369647-29-0) is a bicyclic compound with a hydroxyl group at the 4-position and a fused cyclopentane-1,3-dioxolane ring system. Its molecular formula is C₈H₁₂O₃ (MW: 156.18 g/mol), and it serves as a key intermediate in pharmaceutical synthesis, particularly for thrombin inhibitors like Ticagrelor . The stereochemistry (3aR,4S,6aS) ensures specific spatial orientation critical for biological activity and synthetic reactivity .

Propiedades

IUPAC Name

(3aR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOFSGSXPYHEMV-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(C2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=C[C@@H]([C@H]2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate as a starting material. This compound is subjected to hydrogenation using palladium on activated carbon as a catalyst and ammonium formate as a hydrogen source .

Industrial Production Methods

Industrial production of this compound often involves optimized processes to ensure high yield and purity. For example, the preparation of a ticagrelor intermediate, which includes this compound, is achieved through a commercially viable and industrially advantageous process. This process ensures the compound is substantially free of impurities and is produced with high chemical and enantiomeric purity .

Análisis De Reacciones Químicas

Types of Reactions

(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides, amines, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Overview

The compound (3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol , also known as (3aR,4S,6aS)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine (CAS No. 71772-25-3), is a bicyclic compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry Applications

  • Nucleoside Synthesis :
    • The compound acts as an intermediate in the synthesis of modified nucleosides. It is particularly relevant in the development of carbocyclic C-ribonucleosides which are important in antiviral and anticancer drug discovery .
  • Queuine Synthesis :
    • It serves as a precursor for queuine, a modified nucleobase found in certain tRNA molecules. Queuine is known to play a role in cellular processes such as protein synthesis and has implications in cancer research due to its involvement in cell proliferation .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that can lead to diverse chemical entities .
  • Cobalt-Assisted Reactions :
    • Recent studies have shown that derivatives of this compound can be used in cobalt-assisted synthetic routes to create rare carbocyclic compounds. These reactions highlight its versatility and importance in synthetic organic chemistry .

Materials Science Applications

  • Polymer Chemistry :
    • The compound's dioxole structure makes it a candidate for incorporation into polymeric materials. Its potential use in creating new materials with specific mechanical and thermal properties is an area of ongoing research .

Case Study 1: Synthesis of Carbocyclic Nucleosides

A study published by the Royal Society of Chemistry detailed the use of this compound as an intermediate in synthesizing carbocyclic nucleosides. The research demonstrated that the compound could be efficiently converted into nucleoside analogs with enhanced biological activity against viral infections .

Case Study 2: Development of Queuine Derivatives

Research focusing on the synthesis of queuine derivatives from this compound showed promising results in enhancing the efficacy of anticancer drugs. The study illustrated how modifications to the original structure could lead to compounds with increased potency against cancer cell lines .

Mecanismo De Acción

The mechanism of action of (3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of ticagrelor, it contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombosis prevention .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydroxyl vs. Amino Derivatives
  • Target Compound : The hydroxyl group at C4 enables hydrogen bonding and nucleophilic substitution reactions, making it versatile in coupling reactions (e.g., C–N bond formation in Ticagrelor synthesis) .
  • (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 155899-66-4): Replacing the hydroxyl with an amino group increases nucleophilicity, facilitating reactions like diazotization and triazole ring formation in Ticagrelor analogs . This derivative is pivotal in constructing the 1,2,3-triazolo[4,5-d]pyrimidine core of anticoagulants .
Hydroxyl vs. Ketone Derivatives
  • (-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (CAS: 115509-13-2): The ketone group at C4 (MW: 154.16 g/mol) introduces electrophilic reactivity, enabling reductions to alcohols or condensations. Its stereochemistry (3αR,6αR) alters ring puckering, affecting solubility and stability compared to the target compound .
Ether-Linked Derivatives
  • 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol: The hydroxyl group is replaced with an ethanoloxy ether, enhancing hydrophilicity and enabling conjugation in drug delivery systems. This modification is critical for Ticagrelor’s pharmacokinetics .

Stereochemical and Structural Differences

Compound Name CAS Number Key Functional Group Stereochemistry Molecular Formula Molecular Weight (g/mol) Applications
Target Compound 369647-29-0 C4-OH 3aR,4S,6aS C₈H₁₂O₃ 156.18 Ticagrelor intermediate
6-Amino Derivative 155899-66-4 C6-NH₂ 3aR,4S,6R,6aS C₈H₁₃NO₃ 171.19 Anticoagulant synthesis
Cyclopenta-dioxol-4-one 115509-13-2 C4=O 3αR,6αR C₈H₁₀O₃ 154.16 Ketone-based intermediates
Trimethyl Derivative - C4-OH, C4-CH₃ 3aS,4S,6aS C₉H₁₄O₃ 170.21 Hydrophobic intermediates

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound enhances water solubility compared to the trimethyl derivative (C9H14O3), which is more lipophilic .
  • Stability: The amino derivative (CAS: 155899-66-4) requires protection (e.g., dibenzoyl-L-tartrate salt) to prevent oxidation during storage .

Actividad Biológica

(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a complex organic compound with significant biological activity. It serves as an important intermediate in the synthesis of various pharmaceutical compounds, notably ticagrelor, which is used for preventing blood clots. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14O2
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 369647-29-0

The biological activity of this compound primarily involves its role as an intermediate in the synthesis of ticagrelor. Ticagrelor acts as a selective antagonist of the P2Y12 receptor on platelets, inhibiting platelet aggregation and thus reducing thrombus formation. The compound itself may exhibit similar interactions with molecular targets involved in cardiovascular health.

Antiplatelet Activity

Research indicates that compounds derived from this compound display antiplatelet properties. This activity is crucial for preventing cardiovascular events such as heart attacks and strokes.

Activity Description
AntiplateletInhibits platelet aggregation via P2Y12 receptor antagonism
CardiovascularPotential applications in treating cardiovascular diseases

Case Studies

  • Ticagrelor Synthesis : A study demonstrated that this compound is a critical precursor in the synthesis of ticagrelor. The compound's structural properties facilitate the formation of ticagrelor through a series of chemical reactions involving hydrogenation and cyclization .
  • In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit significant inhibition of platelet aggregation in human blood samples. These findings suggest its potential utility in developing new antiplatelet therapies .

Research Findings

Recent studies have focused on the synthesis pathways and biological implications of this compound:

  • Synthetic Routes :
    • The compound can be synthesized through various methods including cyclization reactions with appropriate precursors under controlled conditions .
    • Key reagents include palladium on activated carbon for hydrogenation processes.
  • Biological Testing :
    • In vivo studies are needed to further elucidate the pharmacokinetics and long-term effects on cardiovascular health.
    • Current literature emphasizes the need for more comprehensive studies to understand its full therapeutic potential.

Q & A

Q. Q1. What experimental methods are recommended for confirming the structural configuration of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to assign stereochemistry and verify the cyclopenta[d][1,3]dioxolane ring system. For example, coupling constants in 1H^1H NMR can confirm axial/equatorial proton orientations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular weight validation and fragmentation patterns to confirm substituents like the dimethyl group .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm1^{-1}) and dioxolane ring vibrations .

Q. Table 1: Key Spectroscopic Data

TechniqueKey ObservationsReference
1H^1H NMRδ 1.30 (s, 6H, 2×CH3_3), δ 4.80 (m, H-4)
HRMSm/z 154.16 [M+H]+^+

Q. Q2. What are the established synthetic routes for this compound, and what are their limitations?

Answer:

  • Core Synthesis: Derived from D-mannose or D-galactose via cyclopentane β-amino acid intermediates. Key steps include hydroxyl protection (e.g., acetonide formation), stereoselective oxidation, and deprotection .
  • Limitations: Low yields (<50%) in stereoselective steps due to competing epimerization or side reactions (e.g., over-oxidation of the hydroxyl group) .

Q. Table 2: Synthetic Pathway Overview

StepReagents/ConditionsYield (%)Reference
ProtectionAcetone, H+^+ catalysis85
Stereoselective OxidationRuCl3_3/NaIO4_4, H2_2O45

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in stereochemical assignments reported for this compound?

Answer:

  • X-ray Crystallography: Definitive proof of absolute configuration via single-crystal diffraction. For example, compare Flack parameters to validate the (3aR,4S,6aS) configuration .
  • NOESY NMR: Detect spatial proximity between H-4 and H-6a protons to confirm axial vs. equatorial orientations .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

Q. Q4. What strategies optimize reaction conditions to minimize side products during hydroxyl-group functionalization?

Answer:

  • Temperature Control: Maintain reactions below 0°C to prevent racemization during acylation or sulfonation .
  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl group during subsequent reactions .
  • Catalyst Screening: Test chiral catalysts (e.g., Sharpless catalysts) for enantioselective transformations .

Q. Q5. How should researchers design studies to assess the environmental fate of this compound?

Answer:

  • Environmental Partitioning: Measure logPP (octanol-water) to predict bioaccumulation potential. Values >3 indicate high persistence .
  • Degradation Pathways: Conduct hydrolysis/photolysis studies under varying pH and UV light. Monitor degradation products via LC-MS .
  • Ecotoxicity Screening: Use Daphnia magna or algal assays to evaluate acute toxicity (EC50_{50}) .

Q. Table 3: Environmental Impact Parameters

ParameterMethodReference
logPPShake-flask method, HPLC
Hydrolysis t1/2_{1/2}pH 7 buffer, 25°C, LC-MS

Q. Q6. What methodological frameworks address contradictions in reported biological activity data?

Answer:

  • Dose-Response Curves: Standardize assays (e.g., estrogen receptor binding in ERα/ERβ cell lines) to compare activity across studies .
  • Meta-Analysis: Pool data from independent studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. Q7. How can theoretical frameworks guide mechanistic studies of this compound’s interactions with biomolecules?

Answer:

  • Molecular Docking: Use software (e.g., AutoDock) to predict binding modes with target proteins (e.g., cyclopentane-based enzyme inhibitors) .
  • Kinetic Isotope Effects (KIE): Study reaction mechanisms by substituting 1H^1H with 2H^2H at the hydroxyl group to probe rate-determining steps .

Q. Q8. What analytical methods validate purity for pharmacological applications?

Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column to separate enantiomers and confirm >98% purity .
  • Elemental Analysis: Match calculated vs. observed C/H/N ratios to detect impurities (e.g., residual solvents) .

Data Contradiction Analysis

Q. Q9. How to reconcile discrepancies in reported melting points or spectral data?

Answer:

  • Standardized Protocols: Adopt ICH guidelines for sample preparation (e.g., drying under vacuum for 24 hours to remove solvent traces) .
  • Interlaboratory Comparisons: Collaborate with independent labs to validate NMR and MS data under identical conditions .

Q. Q10. What computational tools predict the compound’s stability under varying storage conditions?

Answer:

  • Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis) at 25°C vs. 4°C .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 2
(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.